molecular formula C12H20N2 B13185677 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine

Cat. No.: B13185677
M. Wt: 192.30 g/mol
InChI Key: QCUBQWNMMPXZFE-CAODYFQJSA-N
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Description

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine (CAS: 1849150-31-7) is a bicyclic amine derivative characterized by a rigid 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core linked to a 3-aminopropyl substituent. Its stereochemistry (2R,6S) is critical for spatial orientation and biological interactions. The compound is commercially available with 95% purity and is used as a building block in medicinal chemistry, though its specific biological activities remain underexplored in the provided evidence .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propan-1-amine

InChI

InChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2/t9?,10?,11-,12+

InChI Key

QCUBQWNMMPXZFE-CAODYFQJSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1CCCN)C3CC2C=C3

Canonical SMILES

C1C2C=CC1C3C2CN(C3)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine typically involves the reaction of exo-5-norbornene-2,3-dicarboxyanhydride with 1-phenylethylamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents and stereochemistry. Key analogs include:

Table 1: Structural Comparison
Compound Name Core Structure Substituent(s) Molecular Formula Key Features
3-[(2R,6S)-4-Azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl]propan-1-amine Azatricyclo[5.2.1.0²,⁶]dec-8-ene 3-aminopropyl C₁₁H₁₈N₂ Rigid core, stereospecific
(1R,2S,6R,7S)-4-(3-aminopropyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione hydrochloride Azatricyclo[5.2.1.0²,⁶]dec-8-ene 3-aminopropyl, 3,5-dione, hydrochloride C₉H₁₃ClN₂O₂ Polar dione groups, salt form
2-{4-Azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}ethan-1-amine Azatricyclo[5.2.1.0²,⁶]dec-8-ene 2-aminoethyl C₁₁H₁₈N₂ Shorter chain, no stereospecific data
Moloka’iamine Dibromophenoxy-propanamine 3-(4-(2-aminoethyl)-2,6-dibromophenoxy) C₁₁H₁₄Br₂N₂O Brominated aromatic moiety

Key Observations :

  • Chain Length: The 3-aminopropyl chain in the target compound may enhance lipophilicity compared to the 2-aminoethyl analog (C₁₁H₁₈N₂ vs.
  • Functional Groups : The hydrochloride salt and dione groups in the Enamine Ltd analog increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .
  • Halogenation: Moloka’iamine’s dibromophenoxy group confers potent antimigratory activity (>50% inhibition at 10 μM), absent in the azatricyclo-based compounds, highlighting the role of halogenated aromatics in bioactivity .
Table 2: Activity Comparison
Compound Name Tested Activity Efficacy/IC₅₀ Mechanism Notes
Moloka’iamine Antimigratory (cancer cells) >50% inhibition at 10 μM Dibromophenoxy group critical
Hydroxymoloka’iamine Antimigratory Low activity C-8 hydroxy group detrimental
Arylpiperazine derivatives of 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Anti-HIV-1 (MT-4 cells) Not specified Trione core may limit toxicity
Target compound Not reported N/A Structural analog potential

Key Findings :

  • The dibromophenoxy group in Moloka’iamine is superior to the dibromoindolinyl group in ceratinine C for antimigratory effects .
  • Hydroxyl groups (e.g., Hydroxymoloka’iamine) can reduce activity, suggesting that the target compound’s unmodified aminopropyl chain may be advantageous .

Physicochemical and Commercial Profiles

Table 3: Commercial and Physicochemical Data
Compound Name Purity Availability (Source) Molecular Weight
3-[(2R,6S)-4-Azatricyclo[...]propan-1-amine 95% AK Scientific (Catalog# 1122DM) 178.27 g/mol
(1R,2S,6R,7S)-4-(3-aminopropyl)-[...]dione hydrochloride 95% Enamine Ltd (EN300-1663169) 253.30 g/mol
2-{4-Azatricyclo[...]ethan-1-amine Unspecified Multiple suppliers (CAS: 94489-33-5) 178.27 g/mol

Notes:

  • The target compound and its ethylamine analog share identical molecular weights but differ in stereochemistry and chain length .
  • Commercial availability suggests utility in drug discovery, though biological data gaps limit direct therapeutic claims.

Biological Activity

The compound 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine is a bicyclic amine characterized by its unique azatricyclo framework. This structure has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The compound's interactions with various biological systems and its pharmacological properties are essential for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NC_{13}H_{19}N, with a molecular weight of approximately 205.3 g/mol. The presence of an amine group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₉N
Molecular Weight205.3 g/mol
LogP2.18
Polar Surface Area20 Å
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

Biological Activities

Research indicates that derivatives of the azatricyclo structure exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders.
  • Antiviral Properties : Some studies suggest that related compounds may inhibit viral replication mechanisms, indicating potential applications in antiviral therapies.
  • Antipsychotic Effects : Structural analogs have been linked to antipsychotic activity, suggesting that this compound may also possess similar properties.

The mechanisms by which 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine exerts its biological effects are primarily through interactions with neurotransmitter receptors and pathways involved in cellular signaling.

Interaction Studies

Studies focusing on the binding affinity of this compound to various receptors are crucial for understanding its efficacy and safety profile. For instance, it may interact with dopamine and serotonin receptors, which are pivotal in mood regulation and psychotic disorders.

Case Study 1: Antiviral Activity

A study examined the antiviral potential of structurally similar azatricyclo compounds against HIV. The results indicated that certain modifications to the azatricyclo framework enhanced antiviral activity significantly.

Case Study 2: Neuropharmacological Effects

Research involving animal models demonstrated that compounds based on the azatricyclo structure exhibited significant improvements in behavioral tests associated with anxiety and depression, suggesting a role in modulating serotonergic pathways.

Comparative Analysis

To further illustrate the unique properties of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine, a comparison with other related compounds is provided below:

Compound NameStructure TypeKey Activity
ChlorpromazinePhenothiazine derivativeAntipsychotic
AminoperazinePhenothiazine derivativeAntipsychotic
10-(Diphenylmethylene)-4-Azatricyclo[5.2.1.0(2,6)]dec-8-enAzatricyclo derivativeAnti-HIV activity

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